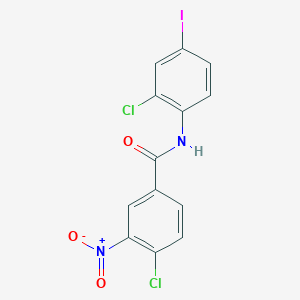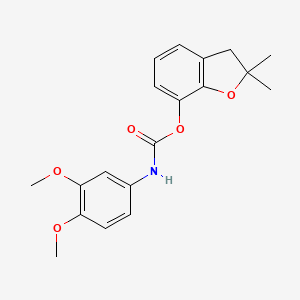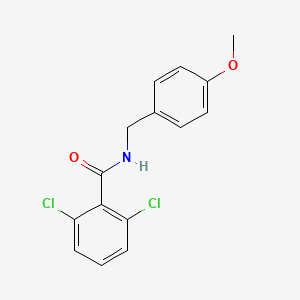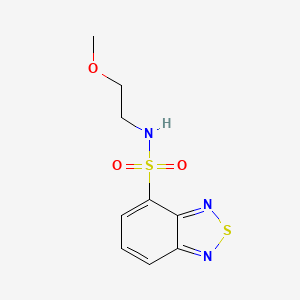![molecular formula C15H11ClN4O B6030138 1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL](/img/structure/B6030138.png)
1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL is a complex organic compound that features a naphthalene ring system substituted with a hydrazone linkage and a chloropyridazine moiety
Méthodes De Préparation
The synthesis of 1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL typically involves the following steps:
Formation of the Hydrazone Linkage: The initial step involves the reaction of 6-chloropyridazine-3-amine with hydrazine to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is then reacted with 2-hydroxy-1-naphthaldehyde under acidic conditions to form the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the condensation reaction.
Analyse Des Réactions Chimiques
1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development and pharmacological studies.
Materials Science: Its unique structural features may be useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for synthetic chemists.
Mécanisme D'action
The mechanism of action of 1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL is not well-characterized. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The hydrazone linkage and chloropyridazine moiety may play crucial roles in its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL can be compared with similar compounds such as:
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: This compound shares the chloropyridazine moiety but differs in the rest of its structure, leading to different chemical and biological properties.
2-[(Z)-[2-(6-chloropyridazin-3-yl)hydrazin-1-ylidene]methyl]phenol: This compound is structurally similar but features a phenol group instead of a naphthol group, which may affect its reactivity and applications.
Propriétés
IUPAC Name |
1-[(Z)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-14-7-8-15(20-18-14)19-17-9-12-11-4-2-1-3-10(11)5-6-13(12)21/h1-9,21H,(H,19,20)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZGIUJBTYFKMG-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC3=NN=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N\NC3=NN=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6030056.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6030065.png)


![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6030096.png)

![N-[[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6030103.png)
![N~2~-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6030111.png)

![N-(1-{1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B6030136.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B6030146.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6030150.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6030152.png)
